molecular formula C11H15ClN2O B3021731 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride CAS No. 1114822-38-6

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3021731
CAS No.: 1114822-38-6
M. Wt: 226.70
InChI Key: FXYIHYFEXFIADL-UHFFFAOYSA-N
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Description

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinone derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and 4-aminobutyric acid.

    Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with 4-aminobutyric acid to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidinone ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidinone derivative to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential pharmacological activities.

    Biological Studies: The compound is studied for its effects on various biological systems, including its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmacology: Research on its interaction with biological targets helps in understanding its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one
  • 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one
  • 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Uniqueness

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the amino group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, leading to variations in its therapeutic potential and applications.

Properties

IUPAC Name

4-amino-1-(3-methylphenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYIHYFEXFIADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677604
Record name 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-38-6
Record name 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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